2-Amino-4-fluorobenzoxazole
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Overview
Description
2-Amino-4-fluorobenzoxazole is a chemical compound that belongs to the oxazolamine family. It has gained significant attention in scientific research due to its potential biological activity and diverse applications. The compound’s molecular formula is C7H5FN2O, and it has a molecular weight of 152.13 g/mol .
Mechanism of Action
Target of Action
Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a broad range of biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
Mode of Action
It’s known that benzoxazole derivatives interact with their targets, leading to various changes that contribute to their biological activities .
Biochemical Pathways
Benzoxazole derivatives have been synthesized via different pathways , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Benzoxazole derivatives have been associated with a variety of biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
Biochemical Analysis
Biochemical Properties
Benzoxazole derivatives have been known to exhibit a wide range of biological activities, including antifungal and antibacterial properties . The presence of a fluorine atom in the benzoxazole ring could potentially enhance these properties .
Cellular Effects
They have been found to interact with various cellular processes, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that benzoxazole derivatives can interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
It is known that benzoxazole derivatives can undergo various chemical reactions, potentially leading to changes in their stability and degradation over time .
Metabolic Pathways
It is known that drugs can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is known that drugs can interact with various transporters and binding proteins, potentially affecting their localization or accumulation .
Subcellular Localization
It is known that drugs can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoxazole derivatives, including 2-Amino-4-fluorobenzoxazole, often involves the use of 2-aminophenol as a precursor. Various synthetic methodologies have been developed, including reactions with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts .
Industrial Production Methods: Industrial production methods for this compound typically involve bulk manufacturing, sourcing, and procurement processes. Companies like ChemScene provide this compound in bulk, ensuring high purity and quality .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-fluorobenzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like oxone, reducing agents, and various catalysts. Reaction conditions may involve different solvents, temperatures, and pressures to achieve the desired products .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxazole derivatives, while substitution reactions can produce a variety of substituted benzoxazoles .
Scientific Research Applications
2-Amino-4-fluorobenzoxazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds.
Biology: It can be conjugated to biomolecules like proteins or DNA to create fluorescent probes for biological imaging or studying cellular processes.
Medicine: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Industry: It is used in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
- Benzo[d]oxazol-2-amine
- Benzo[d]thiazol-2-amine
- 1-Methyl-1H-benzo[d]imidazol-2-amine
Comparison: 2-Amino-4-fluorobenzoxazole is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets .
Properties
IUPAC Name |
4-fluoro-1,3-benzoxazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBMOOAPLHTWBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=C(O2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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